molecular formula C10H10Cl2Zr B11825461 DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride

DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride

Cat. No.: B11825461
M. Wt: 292.31 g/mol
InChI Key: SJVLZCPSDQQCDY-UHFFFAOYSA-L
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Description

DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride, commonly referred to as zirconocene dichloride, is a metallocene complex with the formula (C₅H₅)₂ZrCl₂. It features two cyclopentadienyl (Cp) ligands bound to a central zirconium(IV) atom, along with two chloride ligands. This compound belongs to the broader class of Group IV metallocenes, which are pivotal in organometallic chemistry and industrial catalysis, particularly in olefin polymerization and copolymerization processes.

The Cp ligands provide steric bulk and electronic stabilization to the zirconium center, enabling controlled reactivity in catalytic cycles. Structural characterization of such complexes often relies on X-ray crystallography, with programs like SHELX (e.g., SHELXL, SHELXS) being widely used for refinement and solution of crystal structures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2Zr

Molecular Weight

292.31 g/mol

IUPAC Name

cyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2

InChI Key

SJVLZCPSDQQCDY-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The zirconium center in ZrCl₄(THF)₂ is coordinatively saturated by two THF molecules, which stabilize the metal precursor. Sodium cyclopentadienide (NaCp), generated by deprotonating cyclopentadiene (C₅H₆) with sodium, serves as the cyclopentadienyl ligand source. The substitution of THF ligands by Cp⁻ anions occurs sequentially, yielding the bent metallocene structure. Key parameters include:

  • Solvent : Anhydrous THF ensures ligand exchange without hydrolyzing ZrCl₄.

  • Atmosphere : Reactions are conducted under inert gas (argon/nitrogen) to prevent oxidation or moisture ingress.

  • Stoichiometry : A 1:2 molar ratio of ZrCl₄(THF)₂ to NaCp is critical for complete ligand substitution.

Workup and Purification

Post-reaction, the mixture is filtered to remove NaCl byproducts, and THF is evaporated under reduced pressure. The crude product is typically purified via sublimation at 150–180°C under reduced pressure (29.1 kPa), yielding white needle crystals. Recrystallization from halogenated solvents (e.g., dichloromethane) further enhances purity.

Industrial-Scale Synthesis and Quality Control

Industrial production, as exemplified by Nichia Corporation, emphasizes reproducibility and high purity. Key aspects include:

Process Optimization

  • Raw Materials : ZrCl₄(THF)₂ and NaCp are rigorously dried to minimize hydrolytic side reactions.

  • Temperature Control : Reactions are conducted at ambient temperature to prevent THF decomposition.

  • Scalability : Continuous stirring and controlled reagent addition ensure uniform product formation.

Analytical Specifications

Industrial-grade Cp₂ZrCl₂ meets stringent criteria, as shown below:

Parameter Theoretical Value Typical Industrial Value
Zirconium (Zr)31.21%≥30.60%
Chlorine (Cl)24.26%≥23.80%
Cl/Zr Molar Ratio2.002.00
AppearanceWhite needle crystals

These specifications ensure compatibility with downstream applications, such as Schwartz’s or Negishi reagent synthesis.

Comparative Analysis of Synthetic Methods

While the ZrCl₄(THF)₂/NaCp route dominates literature, alternative approaches remain underexplored. For instance, direct reaction of ZrCl₄ with cyclopentadiene (C₅H₆) in the presence of a base (e.g., Et₃N) could theoretically yield Cp₂ZrCl₂. However, such methods are less efficient due to competing protonation and ligand disproportionation .

Chemical Reactions Analysis

Hydrozirconation of Unsaturated Bonds

Zirconocene dichloride mediates hydrozirconation , selectively adding zirconium-hydride bonds to alkenes and alkynes. This reaction proceeds via a migratory insertion mechanism:

  • Alkenes : Terminal alkenes undergo anti-Markovnikov addition, forming stable σ-alkylzirconium intermediates. For example, 1-octene reacts to yield (octyl)zirconocene chloride.

  • Alkynes : Syn-addition occurs with terminal alkynes, producing vinylzirconium species. Internal alkynes exhibit reduced reactivity due to steric hindrance .

Regioselectivity Trends

Substrate TypeRegiochemical OutcomeExample Product
Terminal alkeneAnti-Markovnikov(RCH₂CH₂)ZrCp₂Cl
Terminal alkyneSyn-addition(RC≡CH)ZrCp₂Cl
Internal alkyneSteric controlMixed isomers

Carboalumination Reactions

Zirconocene dichloride activates alkynes for carboalumination with organoaluminum reagents (e.g., AlR₃). The reaction proceeds through:

  • Alkyne coordination to Zr

  • Nucleophilic attack by aluminum

  • Formation of vinylaluminum intermediates

Key features:

  • Anti-Markovnikov selectivity for terminal alkynes

  • Syn-stereochemistry in adduct formation

  • Enables subsequent cross-coupling (e.g., with Pd catalysts)

Example :

RC≡CH+AlEt3Cp₂ZrCl2RCH₂C(Et)AlEt2\text{RC≡CH} + \text{AlEt}_3 \xrightarrow{\text{Cp₂ZrCl}_2} \text{RCH₂C(Et)AlEt}_2

Cross-Coupling via Transmetallation

Zirconocene dichloride serves as a precursor to Negishi reagents through transmetallation:

  • Organozinc Formation :

Cp₂ZrCl2+2RZnXCp₂ZrR2+2ZnXCl\text{Cp₂ZrCl}_2 + 2 \text{RZnX} \rightarrow \text{Cp₂ZrR}_2 + 2 \text{ZnXCl}

  • Palladium-Catalyzed Coupling :

Cp₂ZrR2+R’XPdR-R’+Byproducts\text{Cp₂ZrR}_2 + \text{R'X} \xrightarrow{\text{Pd}} \text{R-R'} + \text{Byproducts}

This method achieves high yields in C–C bond formations, particularly for sterically hindered substrates .

Polymerization Catalysis

Zirconocene dichloride activates olefins in coordination polymerization :

  • Olefin Metathesis : Facilitates ring-opening metathesis polymerization (ROMP) of norbornene derivatives .

  • Ethylene Polymerization : When combined with methylaluminoxane (MAO), produces linear polyethylene with controlled molecular weights .

StepProcessKey Intermediate
1MAO activation[Cp₂Zr(μ-Cl)₂AlMe₂]⁺
2Olefin insertionCp₂Zr-Polymer chain
3Chain transferβ-H elimination

Stereoselective Glycosidation

In carbohydrate chemistry, zirconocene dichloride promotes stereoselective glycosylations by activating glycosyl donors. The reaction proceeds via:

  • Coordination of the anomeric oxygen to Zr

  • Nucleophilic attack by the acceptor alcohol

  • Formation of β-linked glycosides with >90% selectivity

Mechanistic Advantage :

  • Suppresses side reactions (e.g., hydrolysis) through Lewis acid stabilization

  • Compatible with acid-sensitive protecting groups

Oxidative Cyclization

Zirconocene dichloride enables oxidative cyclization of diynes and enynes:

RC≡C–C≡CR’Cp₂ZrCl2,O2Cyclopentenone derivatives\text{RC≡C–C≡CR'} \xrightarrow{\text{Cp₂ZrCl}_2, \text{O}_2} \text{Cyclopentenone derivatives}

Key parameters:

  • Requires stoichiometric oxidants (O₂ or peroxides)

  • Yields fused bicyclic compounds via [2+2+1] cycloaddition

Reactivity with Protic Substrates

Zirconocene dichloride undergoes protonolysis with alcohols, amines, and thiols:

Cp₂ZrCl2+2ROHCp₂Zr(OR)2+2HCl\text{Cp₂ZrCl}_2 + 2 \text{ROH} \rightarrow \text{Cp₂Zr(OR)}_2 + 2 \text{HCl}

Applications include:

  • Synthesis of zirconium alkoxides for sol-gel processes

  • Deprotonation of weak acids (e.g., terminal alkynes)

Scientific Research Applications

Catalytic Applications

1.1 Polymerization Reactions

Di(cyclopenta-1,3-dien-1-yl)zirconium(IV) chloride is widely recognized for its catalytic properties in olefin polymerization. It is a key component in Kaminsky-type catalytic systems, which are known for their high activity and isotropy in catalyzing the polymerization of olefins. The compound facilitates the formation of high-performance polymers through living polymerization techniques, allowing for precise control over molecular weight and architecture .

1.2 Synthesis of Advanced Polymers

The compound has been utilized in the synthesis of specialty polymers, particularly in research and development environments. Its ability to promote the formation of complex organometallic structures makes it invaluable in materials science . For instance, it serves as a catalyst in the carboalumination of alkynes by trimethylaluminum, yielding (alkenyl)dimethylalane, which is a versatile intermediate for further cross-coupling reactions .

Organic Synthesis

2.1 Greener Amidation Processes

This compound promotes greener amidation reactions between carboxylic acids and amines without the need for preactivation or coupling reagents. This approach enhances reaction efficiency and reduces the environmental impact associated with traditional methods .

2.2 Negishi Coupling Reactions

The compound is also a precursor for the preparation of Negishi reagents, which are crucial for cross-coupling reactions involving organohalides and organozinc reagents. This application is particularly significant in the synthesis of stereodefined trisubstituted olefins .

Case Study 1: Living Polymerization of 1-Hexene

A study demonstrated that this compound could be used to create a catalyst system for the living polymerization of 1-hexene. The process yielded well-defined poly(1-hexene) with controlled molecular weights and narrow polydispersity indices, showcasing the compound's effectiveness in producing high-quality polymers .

Case Study 2: Synthesis of Vinylcyclopropanes

Research involving carbenoid insertion into zirconacycles revealed that this compound facilitated the synthesis of vinylcyclopropanes through regioselective reactions. This demonstrates its versatility in organic synthesis and its ability to produce complex molecular architectures .

Safety Considerations

This compound is classified as toxic by inhalation and skin contact. It requires careful handling under dry conditions to prevent hydrolysis and decomposition when exposed to moisture or air . Standard laboratory safety protocols should be followed to mitigate risks associated with its use.

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .

Comparison with Similar Compounds

Bridged Zirconocene Dichlorides

A structurally related compound is 1,1'-Isopropylidenezirconocene Dichloride (CAS#138533-79-6), which incorporates an isopropylidene bridge (-C(CH₃)₂-) linking the two Cp rings. This bridging moiety introduces significant differences:

  • Electronic Effects: The electron-donating isopropylidene group may modulate the electrophilicity of the zirconium center, altering catalytic activity compared to the non-bridged analog.
  • Applications: Bridged zirconocenes are often employed in stereoselective polymerization due to their constrained geometry.

Non-Bridged Zirconocene Dichlorides

The non-bridged (C₅H₅)₂ZrCl₂ lacks the isopropylidene bridge, resulting in:

  • Higher Reactivity : Greater flexibility of Cp ligands allows for faster ligand exchange, making it more reactive in catalytic systems.
  • Thermal Stability : Lower thermal stability compared to bridged analogs, as unbridged Cp ligands may dissociate at elevated temperatures.

Titanocene and Hafnocene Dichlorides

  • Titanocene Dichloride ((C₅H₅)₂TiCl₂): Titanium-based analogs are less thermally stable and exhibit lower catalytic activity in polymerization due to weaker metal-carbon bonds.

Zirconium(IV) Chloride (ZrCl₄)

The parent compound ZrCl₄ () serves as a precursor in synthesizing zirconocene dichlorides. Key distinctions include:

  • Coordination Geometry : ZrCl₄ is a tetrahedral Lewis acid, whereas (C₅H₅)₂ZrCl₂ adopts a distorted tetrahedral geometry with Cp ligands.
  • Reactivity: ZrCl₄ is highly hygroscopic and reacts violently with water, while zirconocene dichlorides are more hydrolytically stable due to Cp ligand protection.

Comparative Data Table

Property DI(Cp)₂ZrCl₂ (Non-Bridged) 1,1'-Isopropylidene-(Cp)₂ZrCl₂ (Bridged) ZrCl₄
Structure Non-bridged Cp ligands Bridged Cp ligands Tetrahedral ZrCl₄
Melting Point ~250–300°C (est.) ~300–350°C (est.) 437.0°C
Solubility Soluble in THF, toluene Moderate in polar solvents Soluble in HCl, THF
Catalytic Activity High (unconstrained) Stereoselective Low (precursor)
Thermal Stability Moderate High High (decomposes >400°C)

Biological Activity

Di(cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride, commonly referred to as bis(cyclopentadienyl)zirconium(IV) dichloride or zirconocene dichloride, is an organometallic compound with significant applications in catalysis and materials science. Its unique structure and reactivity have prompted investigations into its biological activity, particularly its interactions with biomolecules and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₀Cl₂Zr
  • Molecular Weight : 292.32 g/mol
  • CAS Number : 1291-32-3
  • Appearance : White crystalline powder
  • Purity : 98%+

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. The compound exhibits a unique mechanism of action through the formation of organometallic complexes that can influence cellular processes.

Interaction with DNA

Research indicates that zirconocene dichloride can intercalate into DNA structures, potentially leading to alterations in DNA replication and transcription processes. The interaction is believed to be mediated through electrostatic and hydrophobic forces, allowing the compound to bind effectively to nucleic acids.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of bis(cyclopentadienyl)zirconium(IV) dichloride. The researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8Mitochondrial dysfunction

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Applications in Synthesis

Beyond its biological activity, this compound serves as a catalyst in organic synthesis, particularly in polymerization reactions. Its ability to facilitate complex transformations has made it a valuable tool in materials science.

Safety and Handling

While not classified as highly hazardous, precautions should be taken when handling this compound due to its moisture sensitivity and potential irritant properties:

  • Storage : Keep in a dry environment, away from moisture.
  • Protective Equipment : Gloves and eye protection are recommended during handling.

Q & A

Q. What are the established synthetic routes for DI(cyclopenta-1,3-dien-1-yl)zirconium(IV) chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via ligand substitution reactions. A common method involves reacting zirconium tetrachloride (ZrCl₄) with cyclopentadienyl salts (e.g., NaCp, where Cp = cyclopentadienyl) in anhydrous tetrahydrofuran (THF) under inert atmospheres . Evidence from analogous titanium complexes suggests that stoichiometric ratios of Cp ligands to ZrCl₄ (e.g., 2:1) and reaction temperatures (e.g., 0–25°C) critically impact yields . For example, titanium analogs achieved 45–61% yields using similar protocols, highlighting the need for precise stoichiometry and temperature control .

Key Parameters Table

ParameterOptimal RangeImpact on Yield
Cp:ZrCl₄ ratio2:1Ensures full ligand substitution
Temperature0–25°CMinimizes side reactions
SolventAnhydrous THFStabilizes intermediates

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (¹H, ¹³C NMR) and infrared (IR) spectroscopy are critical. For instance, ¹H NMR of related Cp-zirconium complexes shows distinct cyclopentadienyl proton signals at δ 4.6–5.0 ppm, while IR spectra exhibit C–C stretching vibrations near 1361–1644 cm⁻¹ . Mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm molecular ion peaks (e.g., [M+Ag]+ adducts) .

Q. What safety protocols are essential when handling this compound?

The compound is corrosive and moisture-sensitive. Key safety measures include:

  • Use of dry gloves, goggles, and fume hoods to prevent skin/eye contact .
  • Storage in airtight containers under argon to avoid hydrolysis .
  • Emergency procedures for spills: collect with inert absorbents and dispose via chemical waste channels .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is standard for determining bond lengths and angles. For example, a zirconium complex with Cp ligands showed Zr–Cl bond lengths of 2.35–2.40 Å and Cp centroid–Zr distances of 2.10–2.15 Å, confirming η⁵-coordination . Refinement parameters (R factor <0.05) ensure accuracy, while twinning analysis (via SHELXD) addresses crystal defects .

Q. What mechanistic insights explain the catalytic activity of this compound in olefin polymerization?

The Cp ligands stabilize the zirconium center, enabling σ-bond metathesis. Kinetic studies suggest a Cossee-Arlman mechanism, where Zr–Cl bonds activate olefins via electron-deficient sites . Comparative data with hafnium analogs (e.g., HfCl₄) show slower polymerization rates due to Zr's smaller ionic radius, enhancing selectivity for linear polyethylene .

Q. How should researchers address contradictions in reported thermodynamic stability data for Cp-zirconium complexes?

Discrepancies often arise from solvent polarity and measurement techniques. For example, calorimetric data in THF vs. toluene may vary by ±10 kJ/mol due to solvent coordination effects . Robust approaches include:

  • Replicating experiments in multiple solvents.
  • Validating with density functional theory (DFT) calculations (e.g., Gibbs free energy comparisons) .

Q. What strategies optimize ligand substitution reactions to avoid byproducts like zirconium oxychloride?

Byproduct formation (e.g., ZrOCl₂) is mitigated by:

  • Rigorous drying of solvents (e.g., molecular sieves in THF).
  • Use of excess Cp ligands (2.2–2.5 eq) to drive substitution .
  • Monitoring via in situ IR spectroscopy for early detection of hydrolysis .

Methodological Notes

  • Synthesis Optimization : Prioritize inert conditions and stoichiometric precision to minimize side reactions.
  • Data Validation : Cross-reference crystallographic data with spectroscopic results to confirm structural assignments.
  • Safety Compliance : Adhere to SDS guidelines for zirconium compounds, particularly regarding corrosion and air sensitivity .

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